Comparison of Sulfonamide Moiety: Unsubstituted Benzenesulfonamide (CAS 2034576-90-2) vs. 3-Fluoro-4-methoxy Substituted Analog (CAS 2034469-45-7)
The target compound (CAS 2034576-90-2) bears an unsubstituted benzenesulfonamide moiety, whereas its closest commercially available analog CAS 2034469-45-7 incorporates an additional 3-fluoro-4-methoxy substitution on the benzenesulfonamide phenyl ring . In the broader triazine-benzenesulfonamide CA inhibitor class, electron-withdrawing and electron-donating substituents on the sulfonamide phenyl ring have been shown to alter the pKa of the sulfonamide NH group—which directly coordinates the catalytic zinc ion in CA isoforms—resulting in isoform-dependent shifts in inhibitory potency. While no direct head-to-head IC50 data exist for this specific pair, the structural divergence predicts a non-trivial difference in target engagement for zinc-dependent enzymes such as carbonic anhydrases, as well as potential differences in off-target kinase binding profiles. An unsubstituted benzenesulfonamide may offer a cleaner pharmacological starting point for medicinal chemistry optimization, as it avoids potential metabolic liabilities associated with the para-methoxy group (e.g., O-demethylation) and the ortho-fluorine present in the comparator.
| Evidence Dimension | Benzenesulfonamide phenyl ring substitution pattern |
|---|---|
| Target Compound Data | Unsubstituted benzenesulfonamide (X = H at all phenyl positions) |
| Comparator Or Baseline | CAS 2034469-45-7: 3-fluoro-4-methoxybenzenesulfonamide (X = 3-F, 4-OCH3) |
| Quantified Difference | Molecular weight: 363.4 vs. 397.4 Da; ClogP predicted difference: ~0.5–0.8 log units (more lipophilic for fluorinated analog); H-bond donor count identical; H-bond acceptor count increased by one in fluoro-methoxy analog |
| Conditions | Structural/computational comparison only; no experimental assay data available for either compound |
Why This Matters
Differences in lipophilicity and hydrogen bonding capacity directly impact membrane permeability, solubility, and pharmacokinetics, making the unsubstituted benzenesulfonamide version a potentially more favorable lead for programs prioritizing oral bioavailability or reduced metabolic clearance.
